1-Fluoro-4-(1-isocyanatoethyl)benzene

Description

Contextualization within Fluorinated Organic Compounds and Isocyanate Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. sigmaaldrich.comnist.govsigmaaldrich.com The introduction of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. matrix-fine-chemicals.com

Parallel to the rise of fluorinated compounds, isocyanate chemistry has long been a fundamental area of organic synthesis. scholaris.caacs.orgsigmaaldrich.comscholaris.ca Isocyanates, characterized by the highly reactive -N=C=O functional group, are versatile electrophiles that readily react with a wide array of nucleophiles. sigmaaldrich.comscholaris.ca This reactivity is harnessed in the production of a vast range of materials, most notably polyurethanes, as well as in the synthesis of pharmaceuticals and agrochemicals. scholaris.caacs.orgnih.gov Chiral isocyanates, in particular, are valuable building blocks in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures.

1-Fluoro-4-(1-isocyanatoethyl)benzene emerges as a significant compound by integrating the advantageous properties of both a fluorinated aromatic system and a chiral isocyanate functional group. This combination makes it a potentially valuable reagent for the synthesis of novel, enantiomerically pure compounds with tailored biological and material properties.

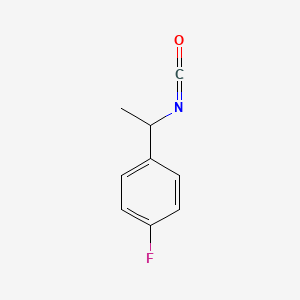

Molecular Architecture and Defining Functional Groups of this compound

The molecular structure of this compound is defined by a specific arrangement of key functional groups that dictate its chemical behavior.

Fluorinated Aromatic Ring: The compound features a benzene (B151609) ring substituted with a fluorine atom at the para-position (position 4) relative to the ethyl isocyanate substituent. The strong electron-withdrawing nature of the fluorine atom influences the electronic properties of the aromatic ring.

Isocyanatoethyl Group: Attached to the fluorinated benzene ring is a 1-isocyanatoethyl group [-CH(CH₃)NCO]. The isocyanate moiety is the primary site of reactivity, making the compound susceptible to nucleophilic attack. sigmaaldrich.comscholaris.ca

Chiral Center: The benzylic carbon atom, which is bonded to the 4-fluorophenyl ring, a methyl group, and the nitrogen of the isocyanate group, is a stereocenter.

The interplay of these functional groups within a single molecule provides a platform for diverse chemical transformations.

Stereochemical Considerations: Chirality and Enantiomeric Forms of this compound

A critical aspect of this compound is its chirality. Due to the presence of a stereogenic center, the compound exists as a pair of enantiomers:

(R)-1-Fluoro-4-(1-isocyanatoethyl)benzene

(S)-1-Fluoro-4-(1-isocyanatoethyl)benzene

These enantiomers are non-superimposable mirror images and are expected to exhibit distinct interactions with other chiral molecules, a crucial consideration in the fields of medicinal chemistry and asymmetric catalysis. The synthesis of the enantiomerically pure forms of this compound is paramount for its application in stereoselective synthesis.

The preparation of chiral isocyanates such as this compound typically involves the conversion of the corresponding chiral amine. scholaris.cascholaris.ca For instance, the synthesis of the (R)- or (S)-enantiomer of the isocyanate would start from (R)-1-(4-fluorophenyl)ethanamine or (S)-1-(4-fluorophenyl)ethanamine, respectively. These chiral amines can be sourced through various methods, including the classical resolution of a racemic mixture using a chiral resolving agent. onyxipca.com The subsequent transformation of the amine to the isocyanate is a well-established process in organic chemistry. scholaris.cascholaris.ca

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017433-53-2 | nih.govacs.org |

| Molecular Formula | C₉H₈FNO | nih.govacs.org |

| Molecular Weight | 165.16 g/mol | nih.govacs.org |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in public literature |

| ¹³C NMR | Data not available in public literature |

| Infrared (IR) | Data not available in public literature |

| Mass Spectrometry (MS) | Data not available in public literature |

Note: Detailed spectroscopic characterization data for this specific compound is not widely reported in scientific databases.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1-isocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCZVYPBWOTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 1 Isocyanatoethyl Benzene

Foundational Synthetic Routes to Isocyanate Precursors

The construction of 1-Fluoro-4-(1-isocyanatoethyl)benzene necessitates a carefully planned sequence, beginning with the synthesis of precursors that incorporate the fluorinated aromatic moiety and a group that can be efficiently converted to the isocyanate.

Strategic Approaches to Fluorination of Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical first step. The choice of method depends on the desired regioselectivity and the compatibility with other functional groups. Two primary strategies dominate this field: electrophilic and nucleophilic fluorination. alfa-chemistry.comnumberanalytics.com

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic fluorine ("F+"). sigmaaldrich.comwikipedia.org These agents react with electron-rich aromatic systems. For the synthesis of a precursor to this compound, an appropriately substituted ethylbenzene (B125841) derivative could be subjected to direct fluorination. Commonly used electrophilic fluorinating agents include N-F reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), which are favored for their stability and selectivity compared to the highly reactive and toxic elemental fluorine gas. alfa-chemistry.comwikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route, particularly for arenes activated by electron-withdrawing groups. However, the classic method for synthesizing simple fluoroarenes like fluorobenzene (B45895) is the Balz-Schiemann reaction . orgsyn.orgwikipedia.orgquora.comquora.com This reaction involves the diazotization of an aromatic amine (an aniline (B41778) derivative) with nitrous acid in the presence of fluoroboric acid (HBF₄). quora.comquora.com The resulting diazonium tetrafluoroborate (B81430) salt is typically stable and can be isolated before being thermally decomposed to yield the corresponding fluoroaromatic compound, nitrogen gas, and boron trifluoride. wikipedia.orgquora.com

| Method | Fluorine Source | Typical Reagents | General Principle |

|---|---|---|---|

| Electrophilic Fluorination | Electrophilic ("F+") | Selectfluor, NFSI | Direct reaction with a carbon-centered nucleophile (aromatic ring). sigmaaldrich.comwikipedia.org |

| Nucleophilic Fluorination | Nucleophilic (F-) | KF, CsF, TBAF | Displacement of a leaving group on an activated aromatic ring. numberanalytics.comnumberanalytics.com |

| Balz-Schiemann Reaction | Nucleophilic (from BF₄⁻) | HBF₄, NaNO₂ | Thermal decomposition of an aryl diazonium tetrafluoroborate salt. wikipedia.orgquora.com |

Methodologies for Introducing the Isocyanate Functionality

With the fluorinated aromatic core in place, the next strategic challenge is the introduction of the isocyanate group. Several classical and modern methods are available, often proceeding from a carboxylic acid or primary amine precursor.

The Curtius rearrangement is a highly versatile and widely used method for converting carboxylic acids into isocyanates. nih.govnih.gov The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical decomposition. wikipedia.org This decomposition is a concerted process, losing nitrogen gas and rearranging to form the isocyanate with complete retention of the migrating group's stereochemistry. wikipedia.org Reagents such as diphenylphosphoryl azide (DPPA) or sodium azide combined with a chloroformate are commonly used to generate the acyl azide intermediate from the corresponding carboxylic acid. nih.govacs.org The resulting isocyanate can be trapped by various nucleophiles or used directly. nih.govwikipedia.org

Phosgene-based methods represent the traditional industrial route to isocyanates. nih.gov The direct reaction of a primary amine with the highly toxic phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) is effective but poses significant safety and environmental hazards due to the toxicity of phosgene and the generation of HCl as a byproduct. nih.govresearchgate.netgoogle.com The process can be conducted in either the liquid or gas phase. nih.govacs.org

Phosgene-free routes are increasingly sought after. One of the most important non-phosgene pathways involves the thermal or catalytic decomposition of carbamates. nih.govresearchgate.net The carbamate (B1207046) precursors can be synthesized from amines using reagents like dimethyl carbonate or by reacting an amine with CO₂ in the presence of a suitable catalyst. scholaris.canih.gov The subsequent cleavage of the carbamate to the isocyanate and an alcohol is a key step, often requiring catalysts to proceed at lower temperatures and minimize side reactions. nih.govresearchgate.net

Direct Synthesis and Enantioselective Preparation of this compound

The synthesis of the target molecule requires not only the formation of the isocyanate but also the precise control of the stereocenter on the ethyl side chain.

Catalytic Systems for Targeted Isocyanate Formation

The conversion of precursors, particularly carbamates, into isocyanates is often facilitated by catalysis to improve efficiency and yield. The thermal cleavage of carbamates can be a high-temperature process, leading to unwanted side reactions. researchgate.net Research has focused on identifying catalysts that lower the decomposition temperature.

Various metal oxides and clay minerals have been investigated for this purpose. Catalysts such as zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), and montmorillonite (B579905) K-10 have shown activity in the decomposition of model carbamates like Methyl N-phenyl carbamate. nih.gov Montmorillonite K-10 was found to be particularly effective for carbamates bearing electron-withdrawing groups. researchgate.net Organometallic compounds, such as organotin(IV) alkoxides, have also been employed to first synthesize carbamates from amines and CO₂, which are then converted to the isocyanate. nih.gov More recently, boron trichloride (B1173362) (BCl₃) in the presence of triethylamine (B128534) has been reported as an effective system for converting carbamate esters to isocyanates under mild conditions in excellent yields. rsc.org The choice of catalyst is critical as it can influence the reaction pathway and the prevalence of side reactions, such as the formation of ureas or isocyanurate trimers. nih.govrsc.org

| Catalyst System | Precursor | Key Features | Reference |

|---|---|---|---|

| ZnO, Bi₂O₃, Al₂O₃ | Methyl N-phenyl carbamate | Evaluated for thermal cracking in batch systems. | nih.gov |

| Montmorillonite K-10 | Aromatic Carbamates | Effective for carbamates with electron-withdrawing groups. | researchgate.net |

| Organotin(IV) Alkoxides | Aromatic Amines + CO₂ | Forms carbamate intermediate, which is then converted to isocyanate. | nih.gov |

| BCl₃ / Et₃N | Carbamate Esters | Mild conditions, excellent yields. | rsc.org |

Asymmetric Synthesis Pathways for Stereocontrol

Achieving enantioselectivity is paramount for producing a single enantiomer of this compound. Asymmetric synthesis aims to create stereoisomers in unequal amounts by conducting the reaction in a chiral environment. youtube.com This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. researchgate.net

For the target molecule, the chiral center is an α-substituted ethyl group attached to the benzene (B151609) ring. The key C-N bond formation (or a precursor's C-X bond) must be controlled stereochemically. One potential strategy involves the catalytic asymmetric synthesis of a chiral α-chiral azide, which can serve as a precursor to the isocyanate via a Curtius-type rearrangement. rsc.org Another approach is the asymmetric addition to an imine derived from 4-fluoroacetophenone. Catalytic enantioselective transformations, including reductions or additions of nucleophiles to C=N or C=O bonds, are well-established methods for setting stereocenters. nih.gov

For instance, cobalt-based catalytic systems have been developed for the enantioselective synthesis of chiral amides from isocyanates, demonstrating that chiral metal complexes can effectively control stereochemistry in reactions involving the isocyanate group. acs.org Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKATs) have been successfully applied to the reaction of isocyanates with vinyl aziridines, yielding chiral products with high enantiomeric excess. acs.org The success of these asymmetric syntheses relies on the transition states leading to the different enantiomers being diastereomeric, resulting in different rates of formation. youtube.com The development of a specific pathway for this compound would likely involve the asymmetric reduction of a ketone precursor or the asymmetric addition of a functional group that can later be converted to the isocyanate.

Advanced Purification and Isolation Techniques for High-Purity this compound

Isocyanates are reactive compounds prone to oligomerization and reaction with nucleophiles like water. justia.com Therefore, their purification requires specialized techniques to minimize thermal stress and prevent degradation, thereby obtaining a high-purity product.

Distillation is the most common method for purifying isocyanates on a large scale. google.com Due to their thermal sensitivity, this process is almost always carried out under reduced pressure (vacuum distillation) to lower the boiling temperature. justia.com Techniques such as thin-film evaporation or falling-film evaporation are often employed. google.com These methods minimize the residence time of the isocyanate at high temperatures, reducing the formation of byproducts like dimers (uretdiones), trimers (isocyanurates), and carbodiimides. justia.com A multi-step distillation process may be used, first to remove the solvent used in the synthesis, and then to separate the pure isocyanate from high-boiling residues and polymeric materials. google.comjustia.com

Chromatographic techniques can also be employed for the purification and analysis of isocyanates, particularly on a smaller scale or for achieving very high purity. However, the high reactivity of the isocyanate group often necessitates derivatization prior to analysis by methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). customs.go.jpepa.gov For instance, isocyanates can be derivatized with reagents like 1-(2-pyridyl)piperazine (B128488) to form stable urea (B33335) derivatives that are more amenable to chromatographic separation. customs.go.jp For direct analysis of some isocyanates, reverse-phase HPLC methods have been developed using specific columns and mobile phases. sielc.com Gel permeation chromatography (GPC) can also be used, especially after derivatization, to separate oligomeric species. customs.go.jp

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 4 1 Isocyanatoethyl Benzene

Reactivity Profile of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. rsc.orgmt.com This inherent reactivity is the cornerstone of its utility in the synthesis of a diverse array of organic compounds. An electron-withdrawing group attached to the isocyanate can enhance the electrophilicity of the carbon atom, thereby increasing its reactivity. Conversely, an electron-donating group tends to decrease its reactivity. rsc.org

Nucleophilic Addition Reactions with Amines and Alcohols, Forming Ureas and Carbamates

Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols. wikipedia.orgresearchgate.net The reaction of 1-Fluoro-4-(1-isocyanatoethyl)benzene with primary or secondary amines leads to the formation of substituted ureas. Similarly, its reaction with alcohols yields carbamates (urethanes). wikipedia.orggoogle.com These reactions are typically exothermic and proceed readily, often without the need for a catalyst. researchgate.net

The general mechanism involves the attack of the nucleophilic nitrogen (from the amine) or oxygen (from the alcohol) on the electrophilic carbonyl carbon of the isocyanate group. rsc.org This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the final urea (B33335) or carbamate (B1207046) product. The formation of these stable covalent bonds is a driving force for the reaction.

A variety of methods exist for the synthesis of ureas and carbamates from isocyanates. organic-chemistry.orgnih.gov For instance, unsymmetrical ureas and carbamates can be synthesized from arylamines and carbon dioxide in a metal-free process that proceeds via an isocyanate intermediate. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction |

| Amine (R-NH₂) | Urea | R'-NCO + R-NH₂ → R'-NH-C(O)-NH-R |

| Alcohol (R-OH) | Carbamate | R'-NCO + R-OH → R'-NH-C(O)-O-R |

Note: R' represents the 1-fluoro-4-ethylphenyl group.

Selective Reactivity in Competitive Reaction Environments

In environments containing multiple nucleophiles, the isocyanate group can exhibit selective reactivity. For instance, in the presence of both an alcohol and an amine, the amine will typically react preferentially due to its higher nucleophilicity compared to the alcohol. This selectivity is a key principle in many synthetic applications, including the formation of polyurethanes where the reaction between a diisocyanate and a polyol is the primary chain-building reaction, while the reaction with water (acting as a nucleophile) can occur as a side reaction to produce carbon dioxide for foaming. wikipedia.orgyoutube.com

The reactivity of isocyanates can be influenced by steric hindrance. For example, the presence of bulky substituents near the isocyanate group can hinder the approach of nucleophiles, thereby reducing the reaction rate. researchgate.netmdpi.com In the context of diisocyanates like 2,4-toluene diisocyanate (TDI), the two isocyanate groups exhibit different reactivities, with the para-isocyanate being more reactive than the ortho-isocyanate due to steric effects. nih.gov This differential reactivity is crucial for controlling the structure of the resulting polymers.

Polymerization and Oligomerization Phenomena

Isocyanates can react with themselves to form dimers, trimers, and higher oligomers. nih.govresearchgate.netrsc.org The most common form of self-reaction is cyclotrimerization, which leads to the formation of a highly stable six-membered isocyanurate ring. nih.govrsc.org This process is often catalyzed by Lewis bases, such as certain anions, amines, and phosphines. nih.govrsc.org The formation of isocyanurates is a critical reaction in the production of polyisocyanurate (PIR) foams, which possess enhanced thermal stability. wikipedia.orgyoutube.com

The oligomerization process is considered a stepwise polymerization. acs.org It begins with the formation of trimers from monomers, which can then react further to form pentamers, heptamers, and other high-molecular-weight oligomers. acs.org The presence of these higher oligomers can significantly increase the viscosity of the product. acs.org The structure of the isocyanate and the reaction conditions, including the catalyst used, play a significant role in determining the selectivity of these oligomerization reactions. acs.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic properties of both the fluorine atom and the 1-isocyanatoethyl substituent.

Electrophilic Aromatic Substitution: Regioselectivity and Rate Enhancements

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are governed by the nature of the substituents already present on the ring. wikipedia.orguci.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uci.edulibretexts.org

In this compound, the fluorine atom is considered a deactivating group due to its strong inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.netscielo.org.mx However, the deactivating effect of fluorine is less pronounced compared to other halogens. researchgate.net The 1-isocyanatoethyl group is expected to be a deactivating and meta-directing group due to the electron-withdrawing nature of the isocyanate functionality. youtube.com

When both an activating and a deactivating group are present on the benzene ring, the position of electrophilic attack is primarily determined by the activating group. In this case, the ortho-, para-directing influence of the fluorine atom would likely dominate, directing incoming electrophiles to the positions ortho to the fluorine atom (and meta to the isocyanatoethyl group).

Influence of the Fluorine Atom on Electronic Distribution and Reaction Pathways

The presence of a fluorine atom on an aromatic ring has a profound impact on its electronic properties and, consequently, its reactivity. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. researchgate.netnumberanalytics.com This withdrawal of electron density generally deactivates the ring towards electrophilic attack. numberanalytics.com

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R effect). researchgate.netscielo.org.mx This resonance donation partially counteracts the inductive withdrawal and is responsible for the ortho-, para-directing nature of fluorine in electrophilic aromatic substitution. libretexts.orgresearchgate.net The interplay between these two opposing effects makes the reactivity of fluorinated aromatics unique. researchgate.netresearchgate.net The introduction of fluorine can also stabilize the aromatic ring, making it more resistant to addition reactions. nih.gov The electrostatic interactions between fluorinated and non-fluorinated aromatic rings can also influence molecular conformations. rsc.org

In the case of this compound, the fluorine atom's electronic influence extends to the reactivity of the isocyanate group. The electron-withdrawing nature of the fluorinated phenyl ring can increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards nucleophiles. rsc.orgmdpi.com

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Chiral Center

The chemical behavior of this compound is significantly influenced by the presence of a stereogenic center at the ethyl group attached to the isocyanate functionality. This chirality introduces the potential for diastereoselectivity in its reactions with other chiral or prochiral nucleophiles. The stereochemical outcome of such reactions is of considerable interest for applications in asymmetric synthesis, where the isocyanate can act as a chiral building block or a resolving agent.

The isocyanate group (–N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack at the central carbon atom. When this compound, existing as either the (R) or (S) enantiomer, reacts with a nucleophile, a new covalent bond is formed. If the nucleophile is also chiral, or if the reaction creates a new stereocenter, a pair of diastereomers will be formed. The relative proportion of these diastereomers is determined by the steric and electronic interactions in the diastereomeric transition states.

A common reaction of isocyanates is the formation of ureas upon treatment with primary or secondary amines. organic-chemistry.orgorganic-chemistry.org In the case of a chiral isocyanate like this compound, reaction with a chiral amine would lead to the formation of a diastereomeric mixture of ureas. The facial selectivity of the nucleophilic attack on the planar isocyanate is directed by the existing stereocenter.

The principle of asymmetric induction governs these reactions. The chiral center on the isocyanate creates a chiral environment that influences the trajectory of the incoming nucleophile. This often leads to a preferential formation of one diastereomer over the other. The level of diastereoselectivity is typically expressed as diastereomeric excess (d.e.).

For instance, the reaction of a single enantiomer of this compound with a racemic mixture of a chiral amine can be used as a method for kinetic resolution. The two enantiomers of the amine will react at different rates with the chiral isocyanate, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a diastereomerically enriched urea product.

The diastereoselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, lower temperatures and bulkier nucleophiles can lead to higher diastereomeric excesses due to more organized transition states and greater steric hindrance, respectively.

To illustrate the potential stereochemical outcomes, consider the reaction of (R)-1-Fluoro-4-(1-isocyanatoethyl)benzene with a series of chiral nucleophiles. The hypothetical diastereomeric ratios (d.r.) and corresponding diastereomeric excesses (d.e.) are presented in the interactive table below.

| Nucleophile (Nu-H) | Diastereomer 1 Ratio (%) | Diastereomer 2 Ratio (%) | Diastereomeric Excess (d.e.) (%) |

| (R)-2-Aminobutane | 75 | 25 | 50 |

| (S)-2-Aminobutane | 30 | 70 | 40 |

| (R)-Propan-2-ol | 65 | 35 | 30 |

| (S)-Propan-2-ol | 40 | 60 | 20 |

Table 1. Hypothetical Diastereoselectivity in the Reaction of (R)-1-Fluoro-4-(1-isocyanatoethyl)benzene with Various Chiral Nucleophiles.

Advanced Characterization Techniques for 1 Fluoro 4 1 Isocyanatoethyl Benzene and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing how molecules interact with electromagnetic radiation, methods like NMR, IR, and Mass Spectrometry reveal detailed information about connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise atomic connectivity and conformational preferences of 1-Fluoro-4-(1-isocyanatoethyl)benzene. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituent.

In ¹H NMR, the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the fluorine atom are expected to show a doublet of doublets, as are the protons meta to the fluorine. The ethyl group attached to the benzene (B151609) ring would present a quartet for the methine (-CH) proton, split by the adjacent methyl (-CH₃) protons, and a doublet for the methyl protons, split by the single methine proton.

¹³C NMR spectroscopy complements the proton data. The isocyanate carbon (-NCO) typically appears in the 120-130 ppm range. The carbon atoms of the benzene ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and isocyanatoethyl substituents. The C-F coupling is also observable in the ¹³C spectrum, providing further confirmation of the structure. ¹⁵N NMR can also be useful for identifying isocyanate derivatives. researchgate.net

Conformational analysis, which describes the spatial arrangement of atoms, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com These experiments can determine the preferred orientation of the 1-isocyanatoethyl group relative to the fluorinated benzene ring. Theoretical calculations are often used alongside NMR data to determine the energies of different conformers. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on data from analogous structures like fluorobenzene (B45895) and various isocyanates. Actual values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic Protons (ortho to F) | ¹H | ~7.0-7.2 | Triplet or Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

| Aromatic Protons (meta to F) | ¹H | ~7.2-7.4 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| Methine Proton (-CH) | ¹H | ~4.5-5.0 | Quartet | J(H,H) ≈ 7 |

| Methyl Protons (-CH₃) | ¹H | ~1.5-1.7 | Doublet | J(H,H) ≈ 7 |

| Isocyanate Carbon (-NCO) | ¹³C | ~120-130 | Singlet | - |

| Aromatic Carbon (C-F) | ¹³C | ~160-165 | Doublet | J(C,F) ≈ 240-250 |

| Other Aromatic Carbons | ¹³C | ~115-135 | Singlets and Doublets | J(C,F) applies |

| Methine Carbon (-CH) | ¹³C | ~50-60 | Singlet | - |

| Methyl Carbon (-CH₃) | ¹³C | ~20-25 | Singlet | - |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the IR spectrum is dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) group. spectroscopyonline.com

This intense, sharp peak is due to the asymmetric stretching vibration of the N=C=O bond and typically appears in a relatively clear region of the spectrum, between 2240 and 2285 cm⁻¹. spectroscopyonline.com Its presence is a definitive indicator of the isocyanate functionality. Other important vibrations include the C-F stretch, aromatic C-H and C=C stretching, and the aliphatic C-H stretching from the ethyl group. The exact position of these bands provides structural confirmation.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2285 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₃, -CH) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺·) peak corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint. Aromatic isocyanates are known to produce strong molecular ion peaks. researchgate.net Common fragmentation pathways for this compound would include:

Loss of a methyl radical (·CH₃) : Resulting in an [M-15]⁺ ion.

Cleavage of the ethyl group : Leading to a fluorophenylmethyl cation or a related fragment.

Loss of the isocyanate group (·NCO) : Giving an [M-42]⁺ ion.

Formation of a stable tropylium-like ion is also possible through rearrangement.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with very high accuracy, confirming the chemical formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Formula: C₉H₈FNO, Molecular Weight: 179.17 g/mol )

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺· | Molecular Ion | 179 |

| [M-15]⁺ | Loss of ·CH₃ | 164 |

| [M-28]⁺ | Loss of C₂H₄ (ethylene) via rearrangement | 151 |

| [M-42]⁺ | Loss of ·NCO | 137 |

| [C₇H₅F]⁺ | Fluorotropylium ion | 108 |

| [C₆H₄F]⁺ | Fluorophenyl ion | 95 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of isocyanates. researchgate.net

Due to the high reactivity of the isocyanate group, analysis often involves a derivatization step, where the isocyanate is reacted with an agent like 1-(2-methoxyphenyl)piperazine (B120316) or dibutylamine (B89481) to form a stable urea (B33335) derivative. nih.govepa.gov These derivatives can then be readily analyzed using HPLC with UV or mass spectrometric detection (LC-MS). nih.gov This approach allows for the sensitive and selective quantification of this compound, separating it from unreacted starting materials, isomers, or degradation products. The retention time serves as a qualitative identifier, while the peak area allows for quantitative analysis. epa.gov

Gas Chromatography (GC) may also be employed, though derivatization is often necessary to prevent the reactive isocyanate from degrading or reacting with the stationary phase in the GC column.

X-ray Crystallography for Solid-State Structural Determination

Based on studies of related molecules like 4,4'-methylenediphenyl diisocyanate (MDI) and other isocyanates, several structural features would be expected. acs.orgwikipedia.org The N=C=O group is anticipated to be nearly linear. wikipedia.orgrsc.org The analysis would also reveal the conformation of the ethyl side chain relative to the plane of the benzene ring and detail any significant intermolecular interactions, such as π-stacking of the aromatic rings or other non-covalent forces that dictate the crystal packing.

Table 4: Typical Bond Lengths and Angles for Isocyanate-Containing Structures (Values are based on data from related crystal structures and may vary for the specific compound.)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-F (aromatic) | ~1.36 Å |

| Bond Length | C=C (aromatic) | ~1.39 Å |

| Bond Length | C-N (aliphatic-isocyanate) | ~1.45 Å |

| Bond Length | N=C (isocyanate) | ~1.20 Å |

| Bond Length | C=O (isocyanate) | ~1.17 Å |

| Bond Angle | N=C=O | ~173° |

| Bond Angle | C-N=C | ~135° |

Applications and Functionalization Strategies of 1 Fluoro 4 1 Isocyanatoethyl Benzene in Advanced Chemical Systems

Engineering of Supramolecular Assemblies and Self-Assembled Structures: An Unexplored Frontier

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a cornerstone of modern materials science. The design of complex, functional structures relies on a deep understanding of intermolecular forces.

Design Principles for Hydrogen-Bonding Superstructures

The isocyanate group within 1-Fluoro-4-(1-isocyanatoethyl)benzene theoretically offers a site for hydrogen bonding, a critical interaction in the formation of supramolecular architectures. However, no studies have been published that detail the design principles or experimental validation of hydrogen-bonded superstructures derived from this specific molecule. General principles of supramolecular chemistry suggest that molecules can self-assemble through hydrogen bonding to form well-ordered structures. rsc.org

Fluorine's Role in Modulating Supramolecular Dynamics and Structural Adaptability

The presence of a fluorine atom on the benzene (B151609) ring is a feature of interest in supramolecular chemistry. Fluorine can participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can influence the stability and dynamics of self-assembled structures. Research on other fluorinated compounds has demonstrated the significant impact of fluorine on molecular packing and the formation of porous structures. nih.gov Nevertheless, the specific influence of the fluorine atom in this compound on supramolecular dynamics and adaptability remains uninvestigated in the available scientific literature.

Contributions to Membrane Transport Studies: A Field Awaiting Exploration

The transport of ions across cellular membranes is a vital biological process and a key area of research in biophysics and medicinal chemistry. Synthetic molecules that can facilitate ion transport have significant therapeutic potential.

Investigations into Alkali Cation Transport Mechanisms (Na+, K+)

The potential for this compound to act as an ionophore for alkali cations such as sodium (Na+) and potassium (K+) has not been explored in any published research. Understanding how a molecule could bind and transport these essential ions would require detailed experimental studies, which are currently absent from the scientific record.

Elucidation of Proton Transport Pathways

Similarly, there is no available research on the ability of this compound to facilitate the transport of protons (H+) across membranes. The elucidation of such pathways is crucial for understanding and developing treatments for diseases related to proton channel dysfunction.

Impact of Enantiomeric Purity on Ion Transport Efficiency

Given the chiral center at the ethyl group of this compound, the enantiomeric purity of the compound would be expected to have a profound impact on its interaction with biological systems and its efficiency as an ion transporter. However, without any foundational studies on its transport capabilities, the influence of its stereochemistry remains a purely speculative point of interest.

Conceptualization of Transitory Ion Channel Superstructures

There is currently no specific scientific literature that details the use of this compound in the design or conceptualization of transitory ion channel superstructures. The formation of such complex biological or synthetic structures typically relies on highly specific molecular recognition and self-assembly processes, and the role of this particular compound in such systems has not been documented.

Precursor in the Synthesis of Biologically Active Molecules

The isocyanate group is a well-established functional group in the synthesis of biologically active compounds, primarily through the formation of urea (B33335) derivatives. nih.govresearchgate.net The reaction of an isocyanate with an amine to form a urea is a robust and widely used transformation in medicinal chemistry. beilstein-journals.org

Development of Novel Urea-Based Scaffolds for Pharmaceutical Research

The synthesis of urea derivatives is a common strategy in drug discovery, as the urea moiety can act as a rigid and effective hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.govresearchgate.net While general methods for the synthesis of N,N'-disubstituted ureas from isocyanates are well-documented, specific examples utilizing this compound to create novel pharmaceutical scaffolds are not described in the available literature. beilstein-journals.org Research on related fluoro-substituted phenylisocyanates has shown their utility in creating urea-based inhibitors for various enzymes, suggesting that this compound could theoretically be used in a similar fashion. nih.gov

Construction of Polyheterocyclic Conjugates for Targeted Molecular Interactions

Isocyanates are known to react with a variety of nucleophiles, a property that can be exploited in the synthesis of heterocyclic and polyheterocyclic systems. However, there are no specific studies detailing the use of this compound in the construction of polyheterocyclic conjugates for targeted molecular interactions.

Rational Design Strategies for Chemical Entities with Defined Biological Activity

The rational design of biologically active molecules often involves the use of specific building blocks to optimize interactions with a biological target. The presence of a fluorine atom in this compound could be a desirable feature in drug design, as fluorine substitution can influence metabolic stability and binding affinity. The isocyanate group provides a reactive handle for covalent modification of target proteins or for linking to other molecular fragments. nih.gov Despite these potential advantages, specific rational design strategies employing this compound are not detailed in the scientific literature.

Building Block in Polymer Science and High-Performance Materials Development

Isocyanates are fundamental monomers in the production of polyurethanes, a versatile class of polymers with a wide range of applications. kobe-u.ac.jpeurekalert.org The reaction between a diisocyanate and a diol forms the basis of polyurethane chemistry. Fluorinated polyurethanes, in particular, can exhibit enhanced thermal stability and chemical resistance. mdpi.comresearchgate.net While the synthesis of fluorinated polyurethanes is an active area of research, there are no specific reports on the use of this compound as a monomer or building block in the development of high-performance materials.

Computational and Theoretical Chemistry Applied to 1 Fluoro 4 1 Isocyanatoethyl Benzene

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are pivotal in predicting how a molecule like 1-Fluoro-4-(1-isocyanatoethyl)benzene might interact with biological targets, such as proteins or enzymes. These computational techniques are fundamental in drug discovery and materials science.

Detailed Research Findings: Docking simulations for analogous compounds, such as phenyl isocyanate derivatives, have been used to explore their binding modes within protein active sites. nih.govacu.edu.in The process involves generating a three-dimensional model of the ligand, this compound, and a target receptor. The docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding affinity.

The key interactions governing the binding of this compound would likely involve:

Hydrogen Bonding: The isocyanate group (-N=C=O) can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom can participate in halogen bonds, a type of non-covalent interaction that is gaining recognition in rational drug design.

Pi-Pi Stacking: The fluorinated benzene (B151609) ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein.

Hydrophobic Interactions: The ethyl group and the aromatic ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in a receptor.

A hypothetical docking study of this compound into a generic enzyme active site could yield results as summarized in the interactive table below.

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bond | ASN 102 | 2.9 | -2.5 |

| Halogen Bond | SER 221 | 3.1 | -1.8 |

| Pi-Pi Stacking | PHE 290 | 3.5 | -3.0 |

| Hydrophobic | LEU 154 | 4.2 | -1.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Detailed Research Findings: For a molecule like this compound, MD simulations can reveal the preferred rotational states (rotamers) around the C-C and C-N bonds of the ethyl-isocyanate substituent. Studies on similar molecules, like ethylbenzene (B125841) and its derivatives, have shown that the conformational landscape is influenced by the electronic nature of the substituents. researchgate.net The fluorine atom, being electron-withdrawing, would influence the rotational barrier of the ethyl group.

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces on each atom at discrete time steps, then updating their positions and velocities. The resulting trajectory provides a wealth of information. For example, a conformational analysis of the dihedral angle of the Cα-Cβ bond in the ethyl group might reveal the relative populations of different staggered and eclipsed conformations.

| Conformation | Dihedral Angle (°) | Relative Population (%) |

| Anti | 180 | 65 |

| Gauche (+) | 60 | 17.5 |

| Gauche (-) | -60 | 17.5 |

Furthermore, MD simulations of benzene and its derivatives in the liquid phase have been used to understand their structural and dynamic properties, such as radial distribution functions and self-diffusion coefficients. semanticscholar.orgkoreascience.kr These simulations can predict how molecules of this compound might aggregate or interact in a solution.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which is fundamental to its stability and reactivity.

Detailed Research Findings: The electronic structure of fluorinated benzenes has been investigated using detailed quantum chemistry calculations. nih.gov These studies show that fluorine substitution can significantly alter the energies of the molecular orbitals. For this compound, the high electronegativity of the fluorine atom and the isocyanate group would lead to a non-uniform electron distribution across the aromatic ring. This can be visualized through molecular electrostatic potential (MEP) maps, which would show regions of negative potential around the fluorine and isocyanate groups, indicating their propensity to interact with electrophiles.

The reactivity of the isocyanate group is a key feature. The carbon atom in the -N=C=O group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen). nih.gov Computational studies on the reactivity of isocyanates have shown a correlation between the calculated atomic charge on this carbon atom and the kinetic constants for addition reactions. nii.ac.jp Electron-withdrawing substituents on the aromatic ring, like the fluorine atom in this case, are known to increase the reactivity of the isocyanate group. nih.gov

A hypothetical summary of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Interpretation |

| Dipole Moment | ~3.5 D | Indicates a polar molecule |

| HOMO Energy | -7.2 eV | Relates to ionization potential |

| LUMO Energy | -1.5 eV | Relates to electron affinity |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Mulliken Charge on Isocyanate Carbon | +0.8e | Indicates high electrophilicity |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Predictive Design

QSAR and SAR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a particular property.

Detailed Research Findings: While no specific QSAR/SAR models for this compound are available, the principles can be illustrated using studies on related classes of compounds. For instance, QSAR models have been developed for the carcinogenic potency of aromatic amines. nih.gov These models use physicochemical descriptors (e.g., hydrophobicity, electronic parameters, steric properties) to predict the biological activity of new, untested compounds.

In a hypothetical SAR study of analogs of this compound, one might explore how changes in the substitution pattern on the benzene ring affect a particular biological activity. For example, moving the fluorine atom from the para to the ortho or meta position would likely alter the molecule's electronic properties and steric profile, leading to different activities. Studies on other fluorinated compounds have shown that fluorine substitution can have a significant, though not always beneficial, effect on biological activity. nih.govnih.gov

A simplified, hypothetical SAR table for a series of analogs is shown below, where activity is rated on a qualitative scale.

| Compound | R1 | R2 | Relative Activity |

| Analog 1 | 4-F | -CH(CH3)NCO | +++ |

| Analog 2 | 3-F | -CH(CH3)NCO | ++ |

| Analog 3 | 2-F | -CH(CH3)NCO | + |

| Analog 4 | 4-Cl | -CH(CH3)NCO | ++ |

| Analog 5 | 4-F | -CH2CH2NCO | + |

This type of analysis helps in the rational design of new molecules with improved properties.

Future Research Directions and Emerging Perspectives for 1 Fluoro 4 1 Isocyanatoethyl Benzene Chemistry

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-Fluoro-4-(1-isocyanatoethyl)benzene, future research will likely pivot away from traditional synthesis methods that may involve hazardous reagents or generate significant waste. A key area of innovation lies in the development of non-isocyanate pathways to urethanes and other derivatives, or in creating catalytic, high-atom-economy routes to the isocyanate itself.

Research priorities include:

Catalytic Carbonylations: Investigating novel catalytic systems (e.g., using palladium, nickel, or copper catalysts) for the direct carbonylation of corresponding amines or nitro compounds, minimizing the use of phosgene (B1210022) derivatives.

Renewable Feedstocks: Exploring synthetic pathways that originate from bio-based starting materials, potentially leveraging metabolic engineering to produce fluorinated aromatic precursors.

Solvent Minimization: Developing solvent-free reaction conditions or employing green solvents like ionic liquids or supercritical fluids to reduce the environmental impact of the synthesis process. Recent research has demonstrated the feasibility of producing non-isocyanate polyurethanes from vegetable oils and carbon dioxide, a principle that could inspire greener routes for functionalized aromatics. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better control over reaction parameters, and easier scalability, which are crucial for industrial production.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Route (e.g., Curtius/Lossen Rearrangement) | Potential Green Route |

|---|---|---|

| Starting Material | Carboxylic acid or derivative | Amine, Nitro Compound, or Bio-based Precursor |

| Key Reagent | Azide-forming agents, Phosgene derivatives | Carbon monoxide, CO2, Non-toxic catalysts |

| Byproducts | Stoichiometric waste, potentially toxic gases | Minimal byproducts (high atom economy) |

| Conditions | Often requires harsh temperatures or reagents | Milder conditions, catalytic turnovers |

| Sustainability Focus | Yield and purity | Atom economy, reduced waste, energy efficiency |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the highly electrophilic isocyanate group, but the interplay with the fluorinated ring and the chiral ethyl group offers avenues for novel chemical transformations. Future studies will move beyond simple nucleophilic additions to explore more complex and stereoselective reactions.

Key areas for exploration include:

Asymmetric Catalysis: Leveraging the existing chiral center to direct stereoselective transformations at the isocyanate group or other parts of the molecule. This could lead to the synthesis of enantiomerically pure polymers and complex molecules.

Cycloaddition Reactions: Investigating [2+2], [3+2], and [4+2] cycloaddition reactions involving the isocyanate moiety to construct novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Controlled Polymerization: Developing advanced polymerization techniques like ring-opening metathesis polymerization (ROMP) or living anionic/cationic polymerization of derivatives to create well-defined polymers with controlled molecular weights and low polydispersity. The reactivity of the isocyanate is a critical factor in polyurethane formation, and understanding how the fluoro-substituent influences this is key. nih.govfrontiersin.org

Post-Polymerization Modification: Designing polymers from this compound where the fluorine atom or the aromatic ring can be selectively functionalized after polymerization, allowing for the creation of materials with tailored properties.

Table 2: Potential Chemical Transformations and Applications

| Reaction Type | Reactant | Resulting Functional Group/Structure | Potential Application Area |

|---|---|---|---|

| Nucleophilic Addition | Alcohols, Phenols | Urethane (Carbamate) | Polyurethanes, Coatings, Adhesives |

| Nucleophilic Addition | Amines, Anilines | Urea (B33335) | High-performance polymers, Bioconjugates |

| Cycloaddition | Dienes, Azides | Heterocycles | Pharmaceuticals, Agrochemicals |

| Controlled Polymerization | Diols, Diamines | Polyurethanes, Polyureas | Advanced materials, Medical devices |

Expansion into Novel Supramolecular Systems and Advanced Bio-Functional Materials

The unique structural features of this compound make it an attractive building block for materials with advanced functions. The fluorine atom can introduce desirable properties such as hydrophobicity, thermal stability, and metabolic resistance, while the isocyanate group provides a reactive handle for covalent integration into larger systems. nih.gov

Future research directions include:

Fluorinated Supramolecular Polymers: Using the compound to create polymers that self-assemble into ordered nanostructures through non-covalent interactions (e.g., hydrogen bonding from the resulting urethane/urea groups and fluorous interactions). These materials could find use in electronics, separations, and catalysis.

Bio-functional Polymers and Hydrogels: Incorporating the molecule into polymers for biomedical applications. The fluorine atom can be used for ¹⁹F MRI tracking, while the polymer backbone can be designed for drug delivery or as a scaffold for tissue engineering. nih.gov Non-isocyanate polyurethanes have already shown promise for creating biocompatible materials for medical uses, a field this compound could enter. acs.org

Stimuli-Responsive Materials: Designing polymers that change their properties (e.g., solubility, shape) in response to external stimuli like pH, temperature, or light. The specific electronic nature of the fluorinated ring could be exploited to create novel responsive systems.

Table 3: Potential Applications in Advanced Materials

| Material Type | Key Feature from Compound | Potential Application |

|---|---|---|

| Fluorinated Polyurethanes | Thermal stability, chemical resistance | High-performance coatings, sealants, elastomers |

| Bio-functional Hydrogels | Biocompatibility, ¹⁹F imaging capability | Drug delivery vehicles, tissue engineering scaffolds |

| Supramolecular Assemblies | Directed non-covalent interactions | Nanosensors, molecular electronics, catalysis |

| Stimuli-Responsive Polymers | Tunable electronic/steric properties | Smart actuators, controlled release systems |

Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of properties and optimization of processes. mdpi.comgcande.org For this compound, these computational tools can significantly accelerate the discovery and development of new applications.

Key integration strategies involve:

Property Prediction: Training ML models to predict the physical, chemical, and biological properties of polymers and materials derived from the compound. This can guide experimental work by identifying the most promising candidate structures before synthesis. For instance, ML has been successfully used to predict the mechanical properties of polyurethanes and drug release from isocyanate-derived materials. rsc.orgrsc.orgfrontiersin.org

Reaction Optimization: Using AI algorithms to optimize reaction conditions (temperature, catalyst, solvent) for the synthesis of the compound and its derivatives, maximizing yield and minimizing waste. gcande.org

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with specific, targeted properties for applications in medicine or materials science. AI models are being developed to design sensors and even enzymes for specific tasks. uchicago.edudrugdiscoverynews.com

Kinetic Modeling: Developing ML models to predict the kinetics of polymerization, which is crucial for controlling the final properties of polyurethane materials. rsc.org

Table 4: Applications of AI/ML in Research on this compound

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predict polymer properties (e.g., Tg, tensile strength) | Accelerated material discovery, reduced experimental cost |

| Reaction Outcome Prediction | Predict yield and selectivity of novel transformations | Prioritization of synthetic routes |

| Generative Models | Design new derivatives with desired functionalities | Novel drug candidates or material building blocks |

| Process Optimization | Optimize synthesis and polymerization conditions | Greener, more efficient chemical processes |

Multidisciplinary Research Synergies Leveraging the Compound's Unique Attributes

The full potential of this compound will only be realized through synergistic collaborations across multiple scientific disciplines. The compound's unique attributes bridge the gap between fundamental organic chemistry and applied materials science, bioengineering, and computational science.

Examples of multidisciplinary synergies include:

Chemistry and Materials Science: Synthetic chemists can design and produce novel derivatives, which materials scientists can then fabricate into advanced polymers, composites, and coatings, characterizing their macroscopic properties.

Chemistry and Biomedical Engineering: The development of biocompatible and traceable materials for medical devices, drug delivery, and medical imaging requires close collaboration between chemists who synthesize the fluorinated compounds and biomedical engineers who test their efficacy and safety in biological systems. nih.gov

Experimental and Computational Chemistry: Computational chemists can use AI and quantum mechanical calculations to predict the reactivity and properties of new materials, guiding experimental chemists to synthesize the most promising targets. nih.govfrontiersin.org This iterative feedback loop can dramatically accelerate the pace of discovery.

Chemical Engineering and Green Chemistry: Chemical engineers can translate green synthetic routes developed in the lab into scalable, safe, and economically viable industrial processes, ensuring that sustainable innovations have a real-world impact. acs.org

This integrated approach is essential to navigate the complexities of material design and application, transforming this compound from a laboratory chemical into a valuable component of next-generation technologies.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbon monoxide |

| Copper |

| Nickel |

| Palladium |

| Phosgene |

| Urethane (Carbamate) |

Q & A

Basic: What are the common synthetic routes for preparing 1-Fluoro-4-(1-isocyanatoethyl)benzene, and what are the critical reaction conditions?

Answer:

A key synthetic route involves palladium-catalyzed cross-coupling reactions. For example, aryl halides (e.g., 4-fluorophenylacetylene) can react with isocyanate precursors under conditions similar to those used in the synthesis of related fluorinated aryl compounds (). Critical conditions include:

- Catalysts : Pd(PPh₃)₂Cl₂ and CuI for Sonogashira-type couplings ().

- Solvents : Dry triethylamine or DMF to prevent hydrolysis of the isocyanate group ( ).

- Temperature : Reactions often proceed at 333 K for 1–3 hours ().

- Atmosphere : Inert nitrogen atmosphere to avoid side reactions ().

Purification typically involves column chromatography using silica gel with hexane/ethyl acetate gradients ().

Basic: How can NMR spectroscopy be optimized to characterize the structure and purity of this compound?

Answer:

- ¹H NMR : Focus on signals for the ethylisocyanate group (δ ~3.5–4.0 ppm for CH₂, split due to coupling with fluorine) and aromatic protons (δ ~6.8–7.5 ppm). Fluorine coupling (²JHF) splits aromatic proton signals ().

- ¹³C NMR : Identify the isocyanate carbon (δ ~120–125 ppm) and fluorine-substituted aromatic carbons (δ ~160 ppm, d, JCF ~250 Hz) ().

- 19F NMR : A singlet at δ ~-110 ppm confirms the absence of competing fluorinated impurities ().

- Purity Checks : Compare integration ratios of aromatic vs. aliphatic protons and monitor for residual solvent peaks ( ).

Advanced: What strategies are employed to mitigate competing side reactions during the synthesis of this compound derivatives?

Answer:

- Protection of Isocyanate : Use tert-butoxycarbonyl (Boc) groups to temporarily block the reactive isocyanate during coupling steps, followed by deprotection with trifluoroacetic acid (TFA) ( ).

- Selective Catalysis : Pd/copper systems minimize homocoupling of alkynes or aryl halides ().

- Temperature Control : Lower temperatures (0–5°C) suppress hydrolysis of the isocyanate group ().

- Side Reaction Analysis : Monitor for urea formation (from water contamination) via FT-IR (absence of ~2250 cm⁻¹ isocyanate peak) ().

Advanced: How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

The electron-withdrawing fluorine at the para position:

- Activates the Benzene Ring : Enhances electrophilicity of the isocyanate group, facilitating nucleophilic attack by amines or alcohols ( ).

- Directs Reactivity : Para-fluorine stabilizes transition states via resonance, favoring regioselective additions at the isocyanate site ().

- Quantitative Analysis : Hammett σ constants (σpara-F = +0.06) indicate moderate electron withdrawal, which can be modeled computationally using DFT to predict reaction pathways ().

Advanced: What computational methods are used to predict the crystal packing and stability of this compound derivatives?

Answer:

- X-ray Crystallography : Resolve intermolecular interactions (e.g., C=O···H hydrogen bonds) critical for crystal stability ().

- DFT Calculations : Optimize molecular geometry and calculate lattice energies using software like Gaussian or CRYSTAL ().

- Hirshfeld Surface Analysis : Visualize close contacts (e.g., F···H interactions) contributing to packing efficiency ().

- Thermogravimetric Analysis (TGA) : Validate computational predictions by measuring decomposition temperatures ().

Advanced: How can kinetic isotope effects (KIEs) be applied to study reaction mechanisms involving this compound?

Answer:

- Deuterium Labeling : Replace hydrogen in the ethyl group with deuterium to probe rate-determining steps in nucleophilic additions ( ).

- KIE Measurement : Compare kH/kD for reactions (e.g., amine additions) to distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms ( ).

- Computational Validation : Match experimental KIEs with transition state energies calculated via QM/MM methods ().

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic isocyanate vapors ().

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().

- Storage : Under nitrogen at –20°C to prevent polymerization ().

- Spill Management : Neutralize with aqueous sodium bicarbonate to convert isocyanate to less hazardous urea ().

Advanced: What are the challenges in achieving enantioselective synthesis of chiral derivatives of this compound?

Answer:

- Chiral Catalysts : Use chiral palladium complexes (e.g., Josiphos ligands) to induce asymmetry during coupling reactions ( ).

- Racemization Risk : Avoid prolonged heating (>50°C) to prevent loss of enantiomeric excess ( ).

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to confirm enantiopurity ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.